molecular formula C18H15BrN4OS B15108428 2-(benzylsulfanyl)-5-bromo-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide

2-(benzylsulfanyl)-5-bromo-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide

Cat. No.: B15108428
M. Wt: 415.3 g/mol
InChI Key: DOXCCAHMDAWJPS-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-5-bromo-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-5-bromo-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the bromine atom: Bromination of the pyrimidine core can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Attachment of the benzylsulfanyl group: This step involves the nucleophilic substitution of a suitable benzylthiol derivative onto the brominated pyrimidine core.

    Formation of the carboxamide group: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-5-bromo-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2-(benzylsulfanyl)-5-bromo-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-5-bromo-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes, leading to alterations in cell signaling pathways. This can result in the induction of cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzylsulfanyl)-5-bromo-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity towards certain molecular targets. This makes it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C18H15BrN4OS

Molecular Weight

415.3 g/mol

IUPAC Name

2-benzylsulfanyl-5-bromo-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C18H15BrN4OS/c1-12-7-8-20-15(9-12)22-17(24)16-14(19)10-21-18(23-16)25-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,20,22,24)

InChI Key

DOXCCAHMDAWJPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=NC(=NC=C2Br)SCC3=CC=CC=C3

Origin of Product

United States

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